1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone
Description
This compound features a cyclopenta[c]pyridazine core fused with a piperazine ring and a pyrimidinylthio-ethanone substituent. The pyrimidin-2-ylthio group introduces a sulfur-containing substituent, which may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c24-16(12-25-17-18-5-2-6-19-17)23-9-7-22(8-10-23)15-11-13-3-1-4-14(13)20-21-15/h2,5-6,11H,1,3-4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPULWWDKRBBMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various activity profiles based on recent studies.
Chemical Structure and Properties
The compound features a piperazine ring , a cyclopenta[c]pyridazine moiety , and a pyrimidinylthio group , contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 342.47 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and substitution reactions. Notably, the cyclopenta[c]pyridazine component is synthesized through the condensation of appropriate precursors under controlled conditions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:
The mechanism of action appears to involve the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
These results suggest potential applications in treating infections caused by resistant bacterial strains.
Neuroprotective Effects
Emerging research indicates that the compound may also possess neuroprotective properties , potentially beneficial in neurodegenerative diseases. It is hypothesized that it may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies
- Case Study on Anticancer Efficacy : In a preclinical study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's ability to induce apoptosis could make it a candidate for further development as an anticancer agent.
- Antimicrobial Screening : A comprehensive antimicrobial screening was conducted against standard strains using agar well diffusion methods. The compound showed varying degrees of effectiveness, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent-Driven Functional Differences
- Pyrimidinylthio vs. Azetidine-Pyrazolylpyrimidine (Target vs. ) : The azetidine-pyrazolylpyrimidine substituent in introduces steric bulk and hydrogen-bonding capacity, which may enhance target selectivity but reduce solubility. In contrast, the pyrimidinylthio group in the target compound offers a planar, sulfur-rich motif that could improve membrane permeability and metabolic stability.
- Tetrahydrothienopyridine vs. Cyclopenta[c]pyridazine (Target vs. The fully aromatic cyclopenta[c]pyridazine in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme binding pockets.
- Amino-Acetyl vs. Piperazine Linker (Target vs.
Research Findings and Structural Insights
- This suggests that the target compound’s conformation and intermolecular interactions could be elucidated using similar methods.
- Synthetic Routes : The synthesis of pyridazine-piperazine hybrids (e.g., ) typically involves nucleophilic substitution or coupling reactions, as seen in the preparation of compound 7a/7b in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
